molecular formula C7H11NO6P2 B128604 Deoxy Risedronic Acid CAS No. 75755-10-1

Deoxy Risedronic Acid

Cat. No. B128604
CAS RN: 75755-10-1
M. Wt: 267.11 g/mol
InChI Key: KZMOFWIRXNQJET-UHFFFAOYSA-N
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Description

Deoxy Risedronic Acid, also known as 2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.11 .


Synthesis Analysis

A novel, facile, and convenient protocol for the synthesis of risedronic acid was developed involving two sequential reactions performed at room temperature . One of the main benefits of this approach is avoiding the use of hazardous and environmentally harmful halogenating agents .


Molecular Structure Analysis

Risedronic acid has a molecular formula of C7H11NO6P2 and a molecular weight of 267.1129 . It binds to bone hydroxyapatite .


Chemical Reactions Analysis

Risedronic acid is involved in various chemical reactions. For instance, it plays a pivotal role in the methylerythritol 4-phosphate pathway (MEP), in the conversion of 1-deoxy-d-xylulose-5-phosphate (DXP) into MEP .


Physical And Chemical Properties Analysis

Risedronic acid has a molecular weight of 267.11 and its accurate mass is 267.0062 . Potentiometric measurements were carried out to study the protonation constants of risedronic acid in NaCl(aq), (CH3)4NCl(aq) and (C2H5)4NI(aq) at different ionic strengths and temperatures .

Scientific Research Applications

Enhancement of Intestinal Absorption in Rats

Deoxy Risedronic Acid (DRA), through its derivatives, has been studied for enhancing the intestinal absorption of risedronate in rats. Complex formation with bile acid derivatives showed significant improvement in the oral absorption of risedronate, suggesting potential benefits for patient compliance and reduced adverse reactions (Park & Byun, 2014).

Relationship with Bone Resorption and Fracture Incidence

Research indicated that risedronate's antifracture efficacy in postmenopausal osteoporotic women is independent of pretreatment bone resorption rates, as measured by urinary excretion of deoxypyridinoline (Seibel et al., 2003).

Prevention of Vertebral Fractures in Osteoporosis

Risedronate has been shown to be effective in preventing vertebral fractures in postmenopausal women with established osteoporosis, as evidenced by a significant reduction of new vertebral fractures and improvements in bone mineral density (Reginster et al., 2000).

Comparison with Other Bisphosphonates

Studies comparing risedronic acid with other bisphosphonates like alendronic acid and zoledronic acid have been conducted to evaluate their relative effects on bone density and turnover in postmenopausal osteoporosis. These studies provide insights into their comparative efficacies and tolerability (Reid et al., 2006; Reid et al., 2009).

Prevention of Bone Loss in Chemotherapy-Induced Menopause

Risedronate has shown effectiveness in preventing bone loss in young women with breast cancer experiencing early menopause induced by chemotherapy (Delmas et al., 1997).

Direct Inhibition of Osteoclast Differentiation

Research has demonstrated risedronate's ability to directly inhibit osteoclast differentiation and suppress inflammatory bone loss, highlighting its potential in treating osteoporosis caused by inflammatory and infectious conditions (Kwak et al., 2009).

Treating Postmenopausal Osteoporosis

Clinical studies have assessed the efficacy and safety of risedronic acid in treating postmenopausal osteoporosis, providing evidence of its effectiveness in increasing bone mineral density and safety in long-term use (Zhang Shao-fen, 2007).

Anti-Fracture Efficacy in Men

Meta-analyses have shown that risedronic acid treatment is associated with a reduced risk of fractures in men, indicating its efficacy across genders (Zhong & Chen, 2009).

Safety And Hazards

Risedronic acid can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling it .

Future Directions

Risedronic acid is currently used for the treatment of osteoporosis and Paget’s disease . Future research may focus on its potential uses in other medical conditions and further understanding its mechanism of action and safety profile.

properties

IUPAC Name

(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMOFWIRXNQJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226653
Record name Deoxy risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxy Risedronic Acid

CAS RN

75755-10-1
Record name Deoxy risedronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxy risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXY RISEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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